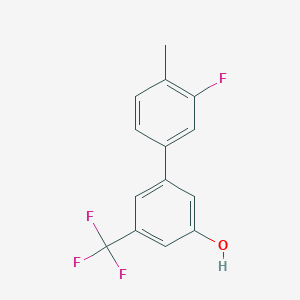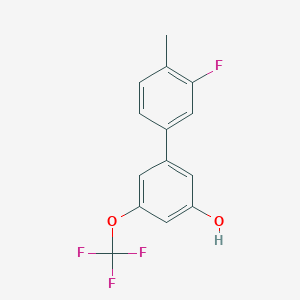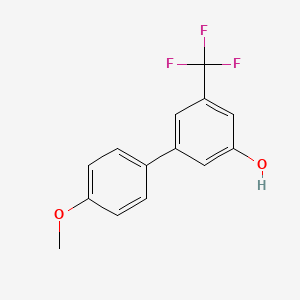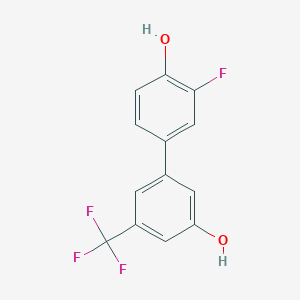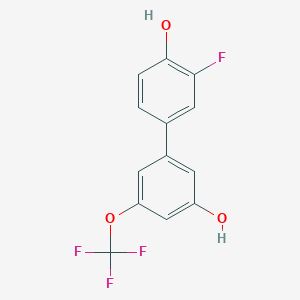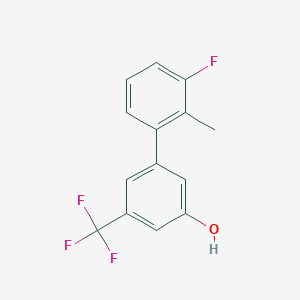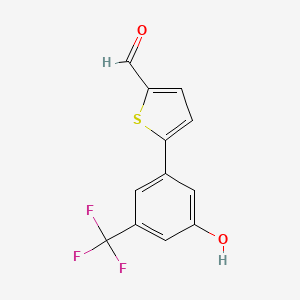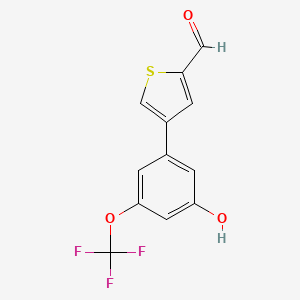
5-(2-Formylthiophen-4-yl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Formylthiophen-4-yl)-3-trifluoromethoxyphenol, 95%, is a synthetic compound with a wide range of applications in scientific research. This compound is often referred to as 5-FTMP, and is used in various fields such as biochemistry, pharmacology, and organic chemistry. It has been used in the synthesis of a variety of compounds, and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
5-FTMP has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as 5-amino-2-formylthiophen-4-yl)-3-trifluoromethoxyphenol, which has been studied for its anti-inflammatory and anti-oxidative properties. 5-FTMP has also been used in the synthesis of a variety of other compounds, such as 5-amino-2-formylthiophen-4-yl)-3-trifluoromethoxyphenol-2-yl)-methyl ester, which has been studied for its potential use as an anti-cancer agent. 5-FTMP has also been used in the synthesis of a variety of other compounds, such as 5-amino-2-formylthiophen-4-yl)-3-trifluoromethoxyphenol-2-yl)-methyl ester, which has been studied for its potential use as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 5-FTMP is not fully understood. It is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, 5-FTMP has been found to inhibit the activity of other enzymes, such as lipoxygenase, which is involved in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FTMP are not well understood. However, it has been found to have anti-inflammatory and anti-oxidative properties, and has been studied for its potential use in the treatment of various diseases, such as cancer and cardiovascular diseases. In addition, 5-FTMP has been found to have anti-fungal and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-FTMP in laboratory experiments is its high purity and stability. In addition, 5-FTMP is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-FTMP in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the compound is not very stable in the presence of light or heat, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
The potential future directions for 5-FTMP research include further investigation of its mechanism of action and biochemical and physiological effects. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of various diseases. Additionally, further research could be done to explore the potential use of 5-FTMP in the synthesis of other compounds, such as pharmaceuticals. Finally, further research could be done to explore the potential use of 5-FTMP in the synthesis of other compounds, such as polymers and materials.
Synthesemethoden
5-FTMP is synthesized in a two-step process involving the reaction of 4-formylthiophenol and trifluoromethoxyphenol. First, 4-formylthiophenol is reacted with trifluoromethoxyphenol in the presence of a base such as sodium hydroxide. This reaction yields an intermediate product, which is then reacted with sodium hydroxide to form the final product, 5-FTMP. The overall reaction is shown below:
4-Formylthiophenol + Trifluoromethoxyphenol → 5-(2-Formylthiophen-4-yl)-3-trifluoromethoxyphenol
Eigenschaften
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3S/c13-12(14,15)18-10-2-7(1-9(17)4-10)8-3-11(5-16)19-6-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCNLWINQCPKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686569 |
Source


|
| Record name | 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Formylthiophen-4-YL)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-26-4 |
Source


|
| Record name | 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

